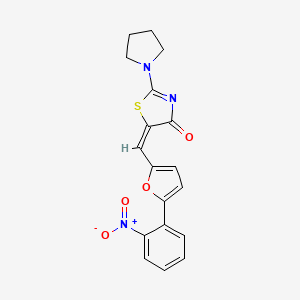
(E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electronic and Electrochemical Properties
The study of electronic and electrochemical properties of heterocyclic compounds, including those related to furan derivatives similar to (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, reveals insights into their electron delocalization effects. These properties are crucial in understanding the molecular interactions and the potential of such compounds in various scientific applications, including materials science and molecular electronics. The electrochemical communication within these molecules, as demonstrated through cyclic voltammetry and UV-vis/NIR spectroscopy, underscores their potential in developing advanced materials with unique electronic characteristics (Hildebrandt et al., 2011).
Molecular Structure and Solid State Analysis
The molecular and solid-state structures of compounds with core systems akin to (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one have been extensively studied. Such research provides valuable information on the compound's configuration and the intermolecular interactions within the solid state. X-ray powder diffraction and DFT studies contribute to a deeper understanding of these compounds' structural characteristics, which is essential for their potential application in crystal engineering and the design of molecular materials (Rahmani et al., 2017).
Catalytic Activity and Biological Evaluation
Research on the synthesis and biological evaluation of novel pyrazoline derivatives, including those with structural similarities to (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, demonstrates their potential as anti-inflammatory and antibacterial agents. The exploration of these compounds through microwave-assisted synthesis and their subsequent evaluation for biological activities highlight their significance in medicinal chemistry and drug development. Such studies are pivotal in identifying new therapeutic agents with improved efficacy and safety profiles (Ravula et al., 2016).
Antimicrobial Activity of Chitosan Derivatives
The modification of chitosan with heteroaryl pyrazole derivatives, which share a thematic chemical similarity with (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, results in novel Schiff bases with significant antimicrobial activity. This line of research is crucial for developing new materials with potential applications in biomedicine, specifically in antimicrobial coatings and treatments. The study of these chitosan derivatives' antimicrobial properties against various bacterial and fungal strains opens new avenues in the fight against microbial resistance (Hamed et al., 2020).
Eigenschaften
IUPAC Name |
(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-17-16(26-18(19-17)20-9-3-4-10-20)11-12-7-8-15(25-12)13-5-1-2-6-14(13)21(23)24/h1-2,5-8,11H,3-4,9-10H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPNWVKWFEVJE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2833742.png)
![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B2833743.png)

![ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2833748.png)
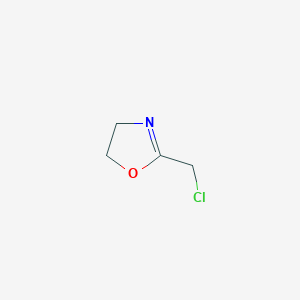
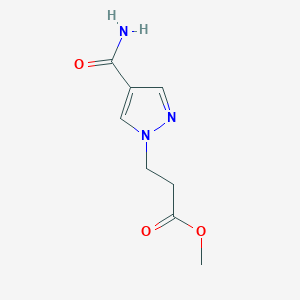
![N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2833752.png)
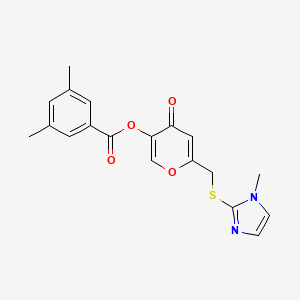
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2833756.png)
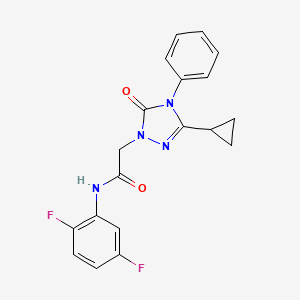
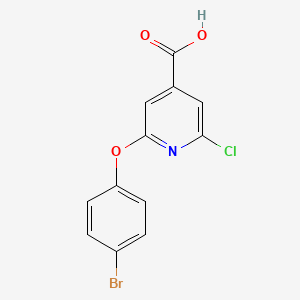
![N-(diphenylmethyl)-5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2833761.png)
